molecular formula C11H12O B1601452 8-Methoxy-1,2-dihydronaphthalene CAS No. 60573-59-3

8-Methoxy-1,2-dihydronaphthalene

Cat. No. B1601452
CAS RN: 60573-59-3
M. Wt: 160.21 g/mol
InChI Key: WEYWMYUBBQDNDR-UHFFFAOYSA-N
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Description

8-Methoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is also known as Rotigotine Impurity 25 and Rotigotine Impurity 12 .


Synthesis Analysis

The synthesis of dihydronaphthalenes, including this compound, has been discussed in various literature. One method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the reaction of 6-methoxy-1-tetralone with the corresponding hydrazine derivative .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2-dihydronaphthalene ring system, which is present in various natural products of therapeutic importance .


Chemical Reactions Analysis

Dihydronaphthalenes, including this compound, are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .

Mechanism of Action

Target of Action

8-Methoxy-1,2-dihydronaphthalene, a derivative of dihydronaphthalene, has been found to have several biological targets. Dihydronaphthalene derivatives are known to be used as fluorescent ligands for the estrogen receptor . They also exhibit activity as Hepatitis C NS5B polymerase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.

Mode of Action

Based on its structural similarity to other dihydronaphthalene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, potentially inhibiting their activity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, by acting as a fluorescent ligand for the estrogen receptor, it could influence the estrogen signaling pathway . Similarly, by inhibiting the Hepatitis C NS5B polymerase, it could affect the viral replication pathway .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of the Hepatitis C NS5B polymerase, it could potentially reduce viral replication, leading to a decrease in viral load .

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Methoxy-1,2-dihydronaphthalene in lab experiments is its high yield and purity. It can be easily synthesized and purified, making it a cost-effective starting material for various organic syntheses. However, its strong odor and potential toxicity can be a limitation in certain experiments. It is important to handle it with care and use appropriate safety measures.

Future Directions

There are several future directions for the use of 8-Methoxy-1,2-dihydronaphthalene in scientific research. One of the areas of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is also being investigated for its potential use in the treatment of cancer and inflammation. Its ability to scavenge free radicals and reduce oxidative stress makes it a promising candidate for further research in these areas.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation makes it a promising area of research for the future.

Scientific Research Applications

8-Methoxy-1,2-dihydronaphthalene is used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds such as naphthalene derivatives, biologically active molecules, and polymers. It is also used in the preparation of liquid crystals and as a solvent for organic reactions.

properties

IUPAC Name

8-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWMYUBBQDNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489101
Record name 8-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60573-59-3
Record name 1,2-Dihydro-8-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60573-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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